2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

Description

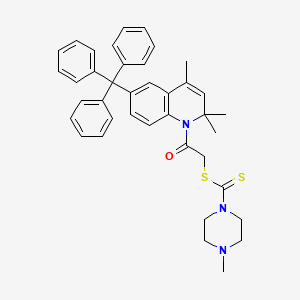

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate is a carbodithioate derivative featuring a quinoline core substituted with trityl, methyl, and trimethyl groups, coupled to a 4-methylpiperazine moiety via a ketone-linked ethyl bridge. Structural analogs, such as those in and , suggest that these molecules are often synthesized via multi-step organic reactions and characterized using crystallographic tools like SHELXL and ORTEP .

Properties

Molecular Formula |

C39H41N3OS2 |

|---|---|

Molecular Weight |

631.9 g/mol |

IUPAC Name |

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] 4-methylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C39H41N3OS2/c1-29-27-38(2,3)42(36(43)28-45-37(44)41-24-22-40(4)23-25-41)35-21-20-33(26-34(29)35)39(30-14-8-5-9-15-30,31-16-10-6-11-17-31)32-18-12-7-13-19-32/h5-21,26-27H,22-25,28H2,1-4H3 |

InChI Key |

NCRXOZYOMAHPMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCN(CC6)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves multiple steps, starting with the preparation of the quinoline and pyrazinecarbodithioate intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this carbodithioate, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells. The mechanism often involves interference with cellular pathways critical for tumor growth and survival.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Dhokale et al. (2020) | MDA-MB-231 | Not specified |

| Xia et al. (2020) | K562 | 0.51 µM |

Antimicrobial Activity

Compounds similar to 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate have demonstrated antimicrobial effects against various pathogens. The presence of the quinoline moiety is crucial for enhancing the antimicrobial activity.

Pharmacological Insights

The pharmacological profile of this compound suggests it may act as a potent inhibitor of certain enzymes involved in disease processes. For example, it has been hypothesized that it could target metalloproteinases involved in cancer metastasis.

Case Studies

-

In Vitro Studies : In vitro assays have shown that the compound can effectively reduce cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Example : A study reported that a related compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value indicating effective concentration levels.

- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.

Mechanism of Action

The mechanism of action of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Methodological Notes

- Crystallographic Tools : Programs like SHELX and ORTEP are critical for resolving molecular geometries of complex heterocycles, as seen in .

- Synthesis Gaps : While outlines hydrazine-mediated synthesis for pyrazoline derivatives, analogous protocols for the target compound remain unreported in the provided evidence.

Biological Activity

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article delves into its biological properties, synthesis, and potential applications based on available research findings.

Structural Features

The molecular formula of the compound is , indicating the presence of multiple functional groups which could contribute to its biological activity. The structure includes:

- An oxo group .

- A tritylated quinoline moiety .

- A piperazine ring connected to a carbodithioate group .

These components suggest that the compound may interact with various biological targets, making it a candidate for pharmacological investigation.

Enzyme Inhibition

Research on related compounds has shown that derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. For instance, certain quinoline derivatives have demonstrated selective inhibition of COX-2 over COX-1, indicating potential anti-inflammatory properties. The activity of our compound against these enzymes remains to be evaluated but could be hypothesized based on structural similarities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic pathway might include:

- Formation of the piperazine core : Starting with a protected form of piperazine.

- Introduction of the alkyl chain : Achieved through controlled oxidation to incorporate the oxo functionality.

- Coupling with the quinoline fragment : Utilizing coupling reactions such as Suzuki or Heck reactions to attach the tritylated quinoline moiety.

- Final modifications : Converting the intermediate into the desired carbodithioate derivative.

This synthesis requires advanced techniques in organic chemistry and careful planning to achieve high yields and purity.

Case Studies and Research Findings

While specific studies on this exact compound are scarce, related research provides insights into its potential applications:

Q & A

Q. How to ensure reproducibility in synthetic procedures and characterization data?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh).

- Data Deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) or spectral data to public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.